

Addressing Mappain's autofluorescence in microscopy

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Compound of Interest

Compound Name: *Mappain*

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Mappain Autofluorescence Technical Support Center

Note: "Mappain" is not a recognized source of autofluorescence in scientific literature. This guide addresses the general issue of autofluorescence in microscopy, a common challenge for researchers. The principles and protocols described here are broadly applicable to various sources of autofluorescence encountered during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it?

Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals.[\[1\]](#)[\[2\]](#) This phenomenon is caused by endogenous molecules within the sample that fluoresce, such as:

- Metabolic cofactors: NADH and flavins are common sources of autofluorescence.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Structural proteins: Collagen and elastin, major components of the extracellular matrix, are intrinsically fluorescent.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Pigments: Lipofuscin, an aggregate of oxidized proteins and lipids, is a significant source of autofluorescence, particularly in aging cells.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Heme groups in red blood cells also contribute to autofluorescence.[\[7\]](#)[\[8\]](#)

- Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[8][9][10]

Q2: How can I determine if what I'm seeing is autofluorescence from my sample ("Mappain") or my specific fluorescent label?

The most straightforward method is to prepare a control sample that has not been treated with any fluorescent labels.[3][8][9]

- Unstained Control: Image an unstained sample using the same settings (laser power, gain, filters) you would use for your fully stained sample. Any signal detected in this control is due to autofluorescence.[8][9][11]
- Spectral Analysis: Autofluorescence often has a broad emission spectrum, meaning it appears in multiple channels.[3][7] In contrast, specific fluorophores typically have a more defined emission peak. Using a spectral confocal microscope, you can analyze the emission spectrum of the signal to distinguish between your probe and the background.

Q3: What are the most common sources of autofluorescence in biological samples?

Autofluorescence can originate from various components within your sample. Key contributors include:

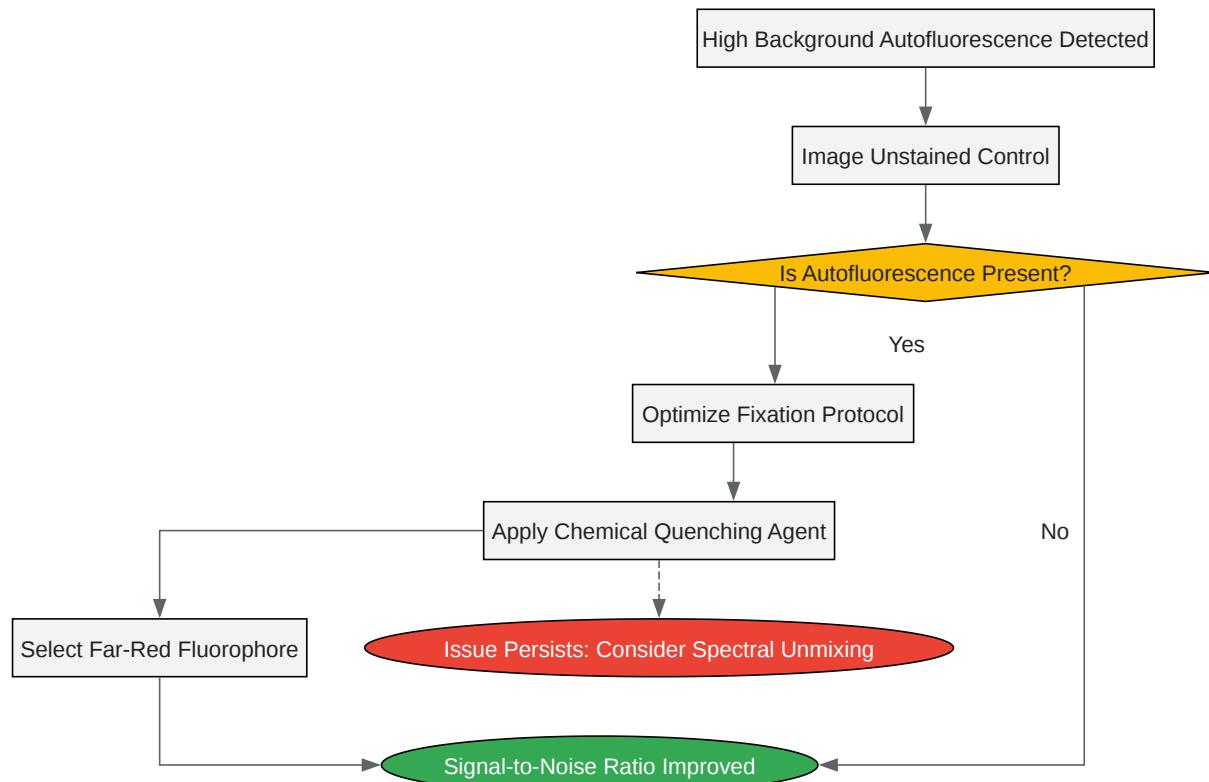
- Endogenous Molecules: Many biological molecules naturally fluoresce, including NADH, flavins, collagen, elastin, and lipofuscin.[2][3][8]
- Fixation Method: Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence.[8][9][10][12]
- Red Blood Cells: The heme groups within red blood cells are a major source of autofluorescence.[7][8]
- Cellular Debris: Dead cells and debris can be more autofluorescent than healthy cells.[9]

- Culture Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[8][9]

Troubleshooting Guides

Problem 1: I am observing high background fluorescence across my entire sample.

This is a common issue that can often be addressed by optimizing your sample preparation protocol or by using a chemical quenching agent.

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Caption: A decision-making workflow for troubleshooting high background autofluorescence.

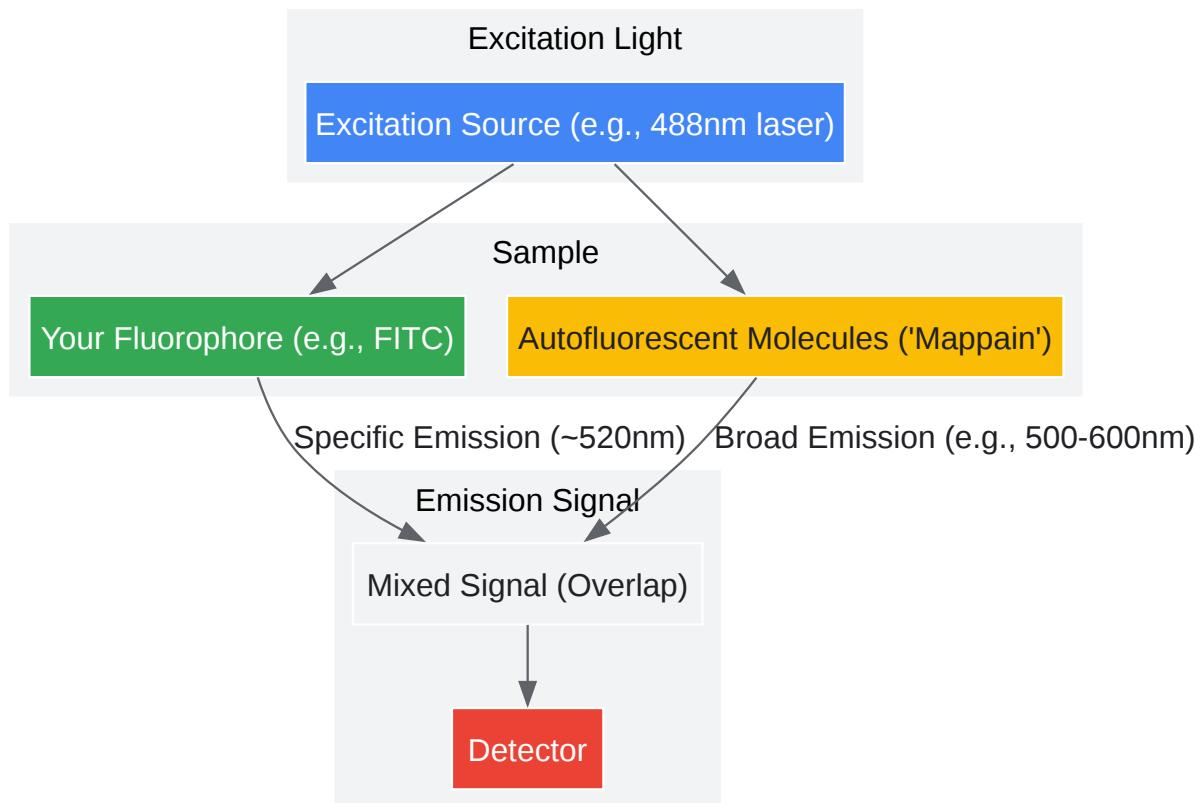
- Optimize Fixation:
 - Reduce Fixation Time: Minimize the duration of fixation to what is necessary for adequate preservation.[\[7\]](#)

- Change Fixative: If using glutaraldehyde, consider switching to paraformaldehyde, which tends to induce less autofluorescence.[7] Alternatively, organic solvents like ice-cold methanol or ethanol can be used.[8][9]
- Chemical Reduction of Aldehydes: Treat samples with sodium borohydride after aldehyde fixation to reduce autofluorescence.[5][7][9]
- Chemical Quenching:
 - Sudan Black B: This dye is effective at quenching lipofuscin-based autofluorescence.[5][6] [7] However, it can introduce its own background signal in the far-red channels.[5]
 - Commercial Quenching Reagents: Several commercially available kits, such as TrueVIEW™, are designed to reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.[6][7][10][13]

Quenching Agent	Target Autofluorescence Source	Reported Efficiency	Considerations
Sodium Borohydride	Aldehyde-induced	Variable	Can damage tissue; results can be inconsistent.[5][7]
Sudan Black B	Lipofuscin	65-95% reduction[14]	Can introduce red/far-red background fluorescence.[5]
TrueVIEW™	Collagen, Elastin, Red Blood Cells, Aldehyde-induced	Significant improvement in signal-to-noise	Minimal effect on specific fluorescent signal.[13]
TrueBlack™	Lipofuscin	Effective	Can be applied before or after staining.[5][6]

Problem 2: The autofluorescence in my sample is spectrally overlapping with my fluorophore.

When the emission spectrum of the autofluorescence overlaps with that of your chosen fluorophore, it can be difficult to distinguish the true signal.



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Caption: Diagram illustrating how a single excitation source can lead to overlapping emission signals.

- Choose a Different Fluorophore:
 - Shift to Red/Far-Red: Autofluorescence is often strongest in the blue and green regions of the spectrum.^{[3][9]} Switching to fluorophores that emit in the red (e.g., Alexa Fluor 594) or far-red (e.g., Alexa Fluor 647, Cy5) can significantly improve your signal-to-noise ratio.^{[7][8]}

- Spectral Unmixing:
 - Principle: This technique uses a spectral confocal microscope to capture the entire emission spectrum at each pixel of the image. By providing the microscope software with the "spectral fingerprint" of the autofluorescence (from an unstained sample) and your fluorophore (from a singly-stained sample), it can mathematically separate the two signals. [\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[\[4\]](#)[\[9\]](#)[\[19\]](#)

Materials:

- Sodium borohydride (NaBH₄)
- Phosphate Buffered Saline (PBS)
- Your fixed tissue sections or cells on slides

Procedure:

- Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Prepare this solution immediately before use, as it is not stable. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS.
- Incubate the samples: Cover the tissue sections with the freshly prepared sodium borohydride solution.
- Incubation Time: Incubate for 10-15 minutes at room temperature. For thicker sections, you may need to repeat this step up to three times.
- Wash: Wash the slides thoroughly three times for 5 minutes each with PBS to remove all traces of the sodium borohydride.

- Proceed with your staining protocol.

Caution: Sodium borohydride is a strong reducing agent and should be handled with care. The reaction will produce hydrogen gas, so ensure adequate ventilation.[\[19\]](#)

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This method is particularly effective for tissues with high lipofuscin content, such as the brain and pancreas.[\[5\]](#)[\[6\]](#)[\[14\]](#)

Materials:

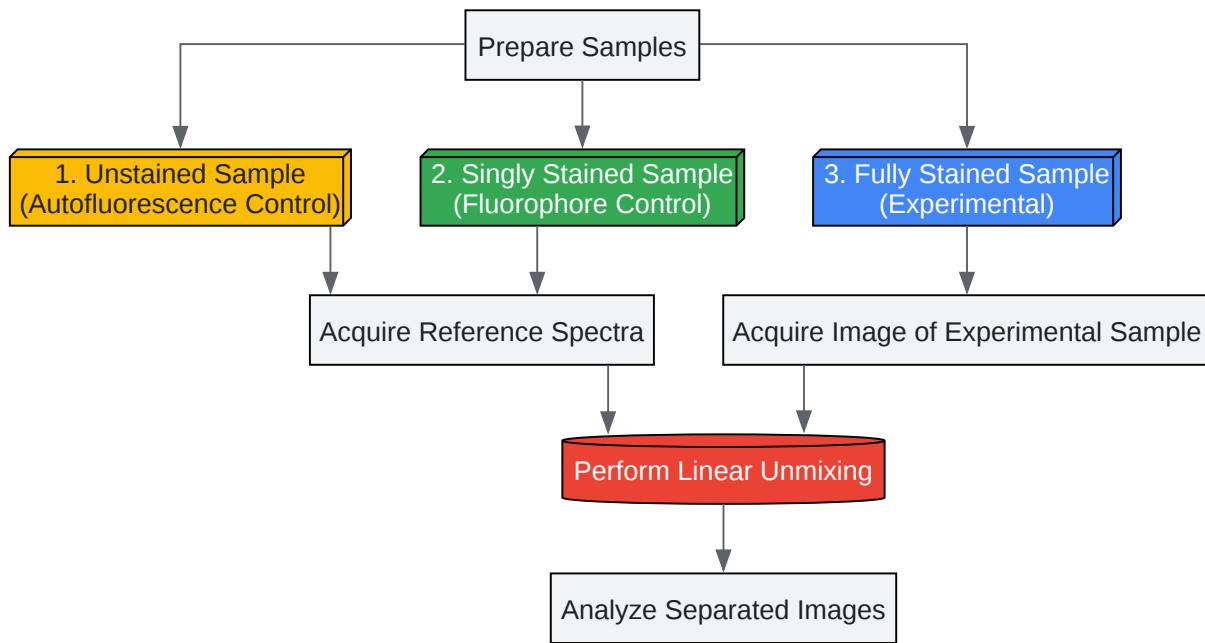
- Sudan Black B powder
- 70% Ethanol
- Your stained tissue sections on slides

Procedure:

- Prepare 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Stir for 1-2 hours in the dark and then filter the solution.[\[4\]](#)[\[6\]](#)
- Complete your immunofluorescence staining protocol. This treatment is typically applied after the final wash step.
- Incubate with Sudan Black B: Cover the tissue sections with the 0.1% Sudan Black B solution and incubate for 10-20 minutes at room temperature in the dark.[\[6\]](#)[\[20\]](#)
- Wash: Briefly rinse the slides in 70% ethanol to remove excess dye, followed by several thorough washes in PBS.
- Mount: Mount the coverslip using an aqueous mounting medium.

Protocol 3: Workflow for Spectral Unmixing

This protocol provides a general workflow for using spectral unmixing to separate a specific signal from autofluorescence.



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Caption: A step-by-step workflow for preparing and analyzing samples using spectral unmixing.

Procedure:

- Prepare Control Samples: You will need three types of samples:
 - An unstained sample to capture the spectral signature of the autofluorescence.[\[16\]](#)
 - A singly-stained sample for each fluorophore in your experiment to capture their individual spectral signatures.
 - Your fully stained experimental sample.

- Acquire Reference Spectra:
 - Using a spectral confocal microscope, image the unstained sample to generate the reference spectrum for autofluorescence.
 - Image each of the singly-stained samples to generate the reference spectra for your fluorophores.
- Image the Experimental Sample: Acquire a "lambda stack" of your fully stained sample. This is an image where each pixel contains the full emission spectrum.
- Perform Linear Unmixing: In the microscope's software, use the linear unmixing function.[[15](#)][[18](#)] Provide the reference spectra you collected in step 2. The software will then calculate the contribution of each spectrum (autofluorescence and your fluorophores) to the signal in each pixel of your experimental image.
- Analyze the Results: The output will be a set of images, each showing the isolated signal from one of your fluorophores, with the autofluorescence signal removed or placed in its own channel.

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